Fosfato de holmio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

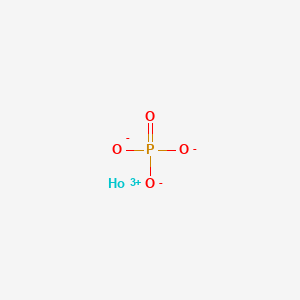

Holmium(III) phosphate is an inorganic compound composed of holmium and phosphate ions, with the chemical formula HoPO₄. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. Holmium(III) phosphate is utilized in various scientific and industrial applications due to its stability and reactivity.

Aplicaciones Científicas De Investigación

Holmium(III) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other holmium compounds.

Biology: Employed in the study of biological systems due to its unique magnetic properties.

Mecanismo De Acción

Holmium(III) phosphate, also known as phosphoric acid holmium salt, is a high-purity salt with the linear formula HoPO4 . It is a compound of interest in various fields, including proteomics research and photocatalysis .

Target of Action

It has been used in the preparation of composite photocatalysts , suggesting that its targets could be related to light absorption and energy transfer processes.

Mode of Action

Holmium(III) phosphate has been used in the preparation of Ag3PO4@holmium phosphate (HP) composite photocatalysts . During the co-deposition process, Ag3PO4 particles were encapsulated by a flocculent amorphous substance layer of HP, forming a core-shell heterojunction structure . This structure significantly improved the photocatalytic activity of Ag3PO4 .

Result of Action

The core-shell structure of the Ag3PO4@holmium phosphate composite significantly improved the photocatalytic activity of Ag3PO4 . This suggests that the presence of Holmium(III) phosphate can enhance the efficiency of light-induced chemical reactions.

Action Environment

The action of Holmium(III) phosphate can be influenced by various environmental factors. For instance, in the context of photocatalysis, factors such as light intensity, wavelength, and the presence of other reactants can affect its efficacy and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Holmium(III) phosphate can be synthesized through several methods, including:

Solid-State Synthesis: This involves heating holmium oxide (Ho₂O₃) with phosphoric acid (H₃PO₄) at high temperatures to form holmium phosphate.

Co-precipitation Method: Holmium nitrate (Ho(NO₃)₃) and sodium phosphate (Na₃PO₄) solutions are mixed, resulting in the precipitation of holmium phosphate.

Hydrothermal Method: Holmium chloride (HoCl₃) and phosphoric acid are reacted under high pressure and temperature in an autoclave to produce holmium phosphate crystals.

Industrial Production Methods: Industrial production of holmium phosphate typically involves large-scale solid-state synthesis or co-precipitation methods due to their efficiency and scalability.

Análisis De Reacciones Químicas

Holmium(III) phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Holmium(III) phosphate can be reduced to holmium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution Reactions: It can react with other phosphates or metal salts to form mixed-metal phosphates.

Complexation Reactions: Holmium(III) phosphate can form complexes with organic ligands, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas.

Substitution: Metal salts or other phosphate compounds.

Complexation: Organic ligands like EDTA (ethylenediaminetetraacetic acid).

Major Products:

Reduction: Holmium metal.

Substitution: Mixed-metal phosphates.

Complexation: Holmium-ligand complexes.

Comparación Con Compuestos Similares

Holmium(III) phosphate can be compared with other rare earth phosphates:

Holmium Phosphide (HoP): Unlike holmium phosphate, holmium phosphide is a semiconductor used in high-frequency applications.

Lithium Magnesium Phosphate (LiMgPO₄): This compound is used in optically stimulated luminescence dosimetry and has different luminescent properties compared to holmium phosphate.

Uniqueness: Holmium(III) phosphate’s unique combination of magnetic, optical, and catalytic properties makes it distinct from other rare earth phosphates. Its applications in radiation therapy and photocatalysis further highlight its versatility and importance in scientific research.

Propiedades

Número CAS |

14298-39-6 |

|---|---|

Fórmula molecular |

H3HoO4P |

Peso molecular |

262.926 g/mol |

Nombre IUPAC |

holmium;phosphoric acid |

InChI |

InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

GHJOLHIXGZDNBM-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Ho+3] |

SMILES canónico |

OP(=O)(O)O.[Ho] |

| 14298-39-6 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)